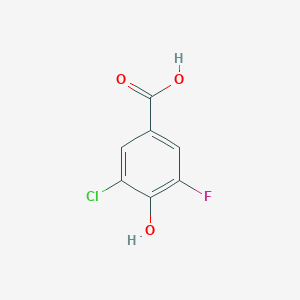

3-Chloro-5-fluoro-4-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRQCNONLNOPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-57-2 | |

| Record name | 3-chloro-5-fluoro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluoro-4-hydroxybenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and two distinct halogen atoms—creates a molecule with nuanced electronic properties, specific reactivity, and high potential as a versatile synthetic building block. This guide provides an in-depth analysis of its core chemical properties, electronic structure, reactivity, synthetic considerations, and safety protocols, tailored for researchers, scientists, and drug development professionals. We will explore the causal relationships between its structure and its chemical behavior, offering field-proven insights to support its application in complex synthetic endeavors.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is a solid at room temperature, with its properties largely dictated by the interplay of its functional groups.

Molecular and Physical Properties

The key identifiers and physical constants for this compound are summarized below. These data are essential for accurate dosage in reactions, analytical characterization, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 455-57-2 | PubChem[1] |

| Molecular Formula | C₇H₄ClFO₃ | PubChem[1] |

| Molecular Weight | 190.55 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Cl)C(=O)O | PubChem[1] |

| InChIKey | ISRQCNONLNOPTB-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO. | N/A |

Structural Representation

The spatial arrangement of the functional groups on the benzene ring is critical to the molecule's properties.

Caption: 2D Structure of this compound.

Spectroscopic Signature

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atom. The acidic protons will be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display seven unique carbon signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The carbons bonded to the electronegative F, Cl, and O atoms will also show characteristic downfield shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Electronic Structure and Chemical Reactivity

The chemical personality of this compound is a direct consequence of the electronic interplay between its five functional groups attached to the aromatic core.

Analysis of Substituent Effects

The reactivity and acidity of the molecule are governed by the combined inductive and resonance effects of its substituents.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing via both induction and resonance, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta positions.

-

Halogens (-F, -Cl): Both fluorine and chlorine are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. They are weakly electron-donating through resonance (+M) by sharing lone pairs. Overall, they are deactivating groups.[5][6]

-

Hydroxyl (-OH): The hydroxyl group is strongly electron-donating via resonance (+M) and moderately electron-withdrawing via induction (-I). Its powerful resonance effect makes it an activating group.

The net effect is a complex electronic landscape. The powerful electron-withdrawing nature of the halogens and the carboxyl group significantly influences the molecule's acidity and the electron density of the aromatic ring.

Caption: Influence of electronic effects on chemical properties.

Acidity

Substituted benzoic acids are classic models for studying electronic effects on acidity.[7][8] For this compound, the following factors increase its acidity compared to benzoic acid (pKa ≈ 4.2):

-

Inductive Stabilization: The highly electronegative fluorine and chlorine atoms withdraw electron density from the ring through the sigma bonds. This effect is transmitted to the carboxylate group, stabilizing the resulting conjugate base (anion) after deprotonation.[5][6]

-

Conjugate Base Stability: A more stable conjugate base corresponds to a stronger acid. By delocalizing the negative charge, the electron-withdrawing substituents make the deprotonation of the carboxylic acid more favorable.[5]

While the hydroxyl group is activating, its position meta to the carboxylic acid means its strong +M (donating) effect does not directly destabilize the carboxylate anion, allowing the -I effects of the halogens to dominate in influencing acidity.

Reactivity at Functional Groups

-

Carboxyl Group: This group undergoes typical reactions of carboxylic acids, such as esterification (with alcohols under acidic catalysis), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and amide formation.[9] These reactions are fundamental for using this molecule as a building block in drug synthesis.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is lower than the carboxylic acid, allowing for selective reactions.

-

Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (considering the net effect of the halogens). Any substitution would be directed by the complex interplay of all substituents, but reactions of this type are likely to be sluggish and require harsh conditions.

Synthesis Strategies

The practical application of this molecule relies on its efficient and scalable synthesis. While a specific documented synthesis for this compound is not detailed in the provided results, a logical retrosynthetic analysis based on similar compounds suggests a multi-step pathway.[10][11] A plausible route could start from a more readily available substituted benzene.

Conceptual Synthetic Workflow

A potential synthesis could involve the strategic introduction of the functional groups onto a simpler aromatic precursor. The following workflow illustrates a conceptual pathway.

Caption: A conceptual workflow for the synthesis of the title compound.

Representative Experimental Protocol (Conceptual)

This protocol is illustrative, based on standard organic chemistry transformations for analogous compounds.[12][13]

-

Step 1: Halogenation of a Precursor. A suitable starting material, such as 3-fluoro-4-hydroxybenzoic acid, could be selectively chlorinated. The reaction would likely employ a chlorinating agent like N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF or Acetic Acid). The reaction progress would be monitored by TLC or LC-MS.

-

Step 2: Work-up and Purification. Upon completion, the reaction mixture would be quenched, typically with water, and the product extracted into an organic solvent like ethyl acetate. The organic layers would be combined, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Step 3: Final Purification. The crude product would be purified, most commonly via recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the final, high-purity product. Characterization would then be performed using NMR, IR, and MS to confirm the structure and purity.

Applications in Research and Development

Halogenated benzoic acids are valuable intermediates in the synthesis of bioactive molecules.[14] The specific arrangement of functional groups in this compound makes it a promising scaffold for:

-

Pharmaceutical Synthesis: It can serve as a key intermediate for creating more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro, hydroxyl, and carboxyl groups provide multiple points for synthetic modification.[13] Related compounds are used to synthesize antibacterial agents and other therapeutics.[10][12]

-

Agrochemical Development: The structural motifs present are found in various herbicides and fungicides.[14][15] The molecule can be used as a starting point for developing new crop protection agents.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify starting points for novel drug targets.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Code | Statement | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Danger |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | Danger |

| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Cat. 1) | Danger |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Danger |

| (Source: PubChem)[1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][18] If on skin, wash with plenty of soap and water.[16] If swallowed or inhaled, seek immediate medical attention.[1][16]

Conclusion

This compound is a synthetically valuable compound whose properties are defined by the precise electronic contributions of its halogen, hydroxyl, and carboxylic acid substituents. Its enhanced acidity and multiple reactive sites make it a versatile building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist looking to leverage its full potential in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67496538, this compound. Available: [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available: [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Available: [Link]

-

Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available: [Link]

-

Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1696. Available: [Link]

-

ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available: [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available: [Link]

-

Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid. Available: [Link]

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Available: [Link]

Sources

- 1. This compound | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-4-hydroxybenzoic acid, a halogenated aromatic molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique substitution pattern offers a valuable scaffold for developing novel compounds with tailored biological and chemical properties.

Compound Identification and Core Properties

This compound is a polysubstituted benzoic acid derivative. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a hydroxyl group, and two different halogens (chlorine and fluorine)—makes it a versatile chemical building block.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 455-57-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₄ClFO₃ | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1F)O)Cl)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | PubChem[1] |

| InChIKey | ISRQCNONLNOPTB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.55 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.9833 Da | PubChem[1] |

| Polar Surface Area | 57.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis Pathway: A Mechanistic Perspective

While a specific, peer-reviewed synthesis for this compound was not detailed in the available literature, a logical retrosynthetic analysis allows for the design of a plausible synthetic route based on established organo-halogen chemistry principles. The strategy hinges on the careful introduction of substituents onto a commercially available starting material, considering the directing effects of the existing groups.

A feasible approach begins with a substituted phenol and proceeds through electrophilic aromatic substitution and oxidation. The choice of reaction sequence is critical to achieving the desired substitution pattern. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a classic method for synthesizing hydroxybenzoic acids[2][3]. Halogenation steps would need to be strategically placed based on the ortho-, para-directing effects of the hydroxyl group and the meta-directing effects of the carboxyl group.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry[4][5][6]. The specific combination of chloro, fluoro, and hydroxyl groups on this molecule provides multiple points for synthetic modification, making it a valuable intermediate.

-

Drug Discovery: Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6]. The halogens can enhance metabolic stability and binding affinity to biological targets, while the phenolic hydroxyl and carboxylic acid groups are key for forming hydrogen bonds with enzyme or receptor active sites[7].

-

Agrochemicals: Halogenated 4-hydroxybenzoic acid derivatives have been investigated for their herbicidal properties, suggesting potential applications in agriculture[8].

-

Materials Science: The rigid aromatic core and functional handles allow for its incorporation into polymers or functional materials where specific electronic or thermal properties are desired.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while spectroscopic techniques confirm its structure.

Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the standard for analyzing aromatic carboxylic acids[9][10]. The method separates the target compound from impurities based on hydrophobicity.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 30 °C.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: The TFA acidifies the mobile phase, suppressing the ionization of the carboxylic acid group. This ensures the compound is in its neutral form, leading to better retention and more symmetrical peak shapes on the C18 column[11].

-

Mobile Phase B: Acetonitrile.

-

-

Sample and Standard Preparation:

-

Accurately weigh ~10 mg of the compound and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector Wavelength: 254 nm.

-

Gradient Program:

-

Start at 70% A / 30% B.

-

Linearly increase to 90% B over 15 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Total Run Time: Approximately 20 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Caption: Standard workflow for HPLC purity assessment of an aromatic carboxylic acid.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring. The number of signals, their chemical shifts, and coupling patterns will definitively establish the structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern from the chlorine atom (³⁵Cl and ³⁷Cl) would be a characteristic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-halogen stretches.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Gajewska, M., & Sznitowska, M. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. Retrieved from [Link]

-

YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.

Sources

- 1. This compound | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-5-fluoro-4-hydroxybenzoic acid (CFHBA). As a halogenated phenolic compound, CFHBA presents a unique substitution pattern that significantly influences its physicochemical properties, reactivity, and potential as a building block in medicinal chemistry and materials science. This document elucidates the compound's structural features, electronic properties, and spectroscopic signature. It further provides detailed, field-tested protocols for its synthesis and characterization, designed to serve as a self-validating system for researchers. The insights contained herein are grounded in established chemical principles and supported by authoritative references to guide advanced research and application.

Introduction: The Significance of Halogenated Phenolic Scaffolds

Substituted benzoic acids are fundamental scaffolds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the aromatic ring is a cornerstone of modern drug design, often employed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This compound is a noteworthy example, incorporating a trifunctional substitution pattern—a carboxylic acid, a hydroxyl group, and two different halogens—that creates a highly specific electronic and steric environment.

The interplay between the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the electron-donating resonance effect of the hydroxyl group dictates the molecule's acidity, nucleophilicity, and susceptibility to further chemical modification. Understanding this intricate electronic balance is paramount for professionals seeking to utilize CFHBA as a key intermediate in the synthesis of more complex molecules with tailored biological or material properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 455-57-2 | PubChem[2] |

| Molecular Formula | C₇H₄ClFO₃ | PubChem[2] |

| Molecular Weight | 190.55 g/mol | PubChem[2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Cl)C(=O)O | PubChem[2] |

| InChIKey | ISRQCNONLNOPTB-UHFFFAOYSA-N | PubChem[2] |

| Predicted XLogP3 | 1.8 | PubChem[2] |

| GHS Hazard Codes | H302, H315, H318, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation) | PubChem[2] |

Molecular Structure and Electronic Profile

The unique arrangement of substituents on the benzoic acid core governs the molecule's overall characteristics. The carboxylic acid group is a meta-director and deactivating, while the hydroxyl group is a strong ortho-, para-director and activating. The halogens are deactivating yet ortho-, para-directing.

Inductive vs. Resonance Effects

The electronic nature of the aromatic ring is a product of competing electronic effects from its four substituents:

-

Carboxylic Acid (-COOH): Strongly electron-withdrawing through both induction and resonance, decreasing the electron density of the ring and increasing the acidity of the phenolic proton.

-

Hydroxyl (-OH): Strongly electron-donating via resonance (lone pair delocalization into the ring) but electron-withdrawing via induction. The resonance effect dominates, activating the ring towards electrophilic substitution, particularly at the ortho and para positions.

-

Chlorine (-Cl) & Fluorine (-F): These halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect, deactivating the ring. However, they also possess lone pairs that can be donated through a weaker resonance effect, directing incoming electrophiles to the ortho and para positions.

In this specific molecule, the positions are C1-COOH, C3-Cl, C4-OH, and C5-F. The hydroxyl group's activating effect is tempered by the three electron-withdrawing groups. The acidity of the carboxylic acid is enhanced by the inductive effect of the adjacent halogens[3][4].

Caption: Molecular structure with substituent electronic effects.

Predicted Spectroscopic Characteristics for Structural Verification

While experimental spectra for this specific molecule are not widely published, a robust prediction can be made based on the known effects of its constituent functional groups and data from analogous structures[5][6][7][8]. This serves as a reliable guide for researchers verifying the compound's identity.

| Spectroscopy | Predicted Characteristic Signals |

| ¹H NMR | ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad. ~9-10 ppm (s, 1H): Phenolic proton (-OH), broad. ~7.5-8.0 ppm (m, 2H): Two aromatic protons (-CH). Their exact shifts and coupling will be influenced by the adjacent F and Cl atoms. The proton at C6 will likely be a doublet coupled to the fluorine, and the proton at C2 will be a singlet or narrow doublet. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbon (-COOH). ~150-160 ppm (d): Carbon bearing fluorine (C-F), showing a large ¹JCF coupling constant. ~145-155 ppm: Carbon bearing hydroxyl group (C-OH). ~115-135 ppm: Remaining four aromatic carbons, with shifts influenced by the specific substituents. The C-Cl carbon will be in this region. |

| ¹⁹F NMR | A single resonance is expected, likely in the range of -110 to -140 ppm (relative to CFCl₃), typical for an aryl fluoride. |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~3200-3500 cm⁻¹ (broad): O-H stretch of the phenol. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1550-1600 cm⁻¹: C=C stretches of the aromatic ring. ~1200-1300 cm⁻¹: C-O stretches. ~1000-1100 cm⁻¹: C-F stretch. ~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 190 and 192 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and loss of CO from the M-OH fragment. The phenyl cation fragment [C₆H₂ClFO]⁺ would also be expected. |

Synthesis and Reactivity

The synthesis of CFHBA typically involves the multi-step functionalization of a simpler aromatic precursor. The reactivity of the final product is dictated by its three distinct functional groups, offering multiple avenues for subsequent chemical transformations.

Plausible Synthetic Workflow

A logical and robust synthetic route can be adapted from established methods for similar polyhalogenated hydroxybenzoic acids[9]. A plausible approach starts from 3-chloro-5-fluorophenol, proceeding through electrophilic carboxylation.

Caption: Plausible synthesis of CFHBA via Kolbe-Schmitt reaction.

Key Reactivity Insights

-

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (with alcohols under acidic catalysis) or conversion to an acyl chloride (using thionyl chloride), which is a highly reactive intermediate for amide bond formation[9].

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile.

-

Aromatic Ring: Despite being generally deactivated by the three electron-withdrawing groups, the strong activating effect of the hydroxyl group may permit further electrophilic aromatic substitution. The most likely position for substitution would be ortho to the hydroxyl group (at C2 or C6, though C6 is sterically hindered by the fluorine). However, harsh conditions would likely be required[10]. Nucleophilic aromatic substitution is unlikely due to the deactivating nature of the carboxylate group and the presence of the activating hydroxyl group[11].

Applications in Research and Drug Development

Halogenated aromatics are privileged structures in medicinal chemistry. This compound serves as a valuable building block for:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening campaigns to identify fragments that bind to protein targets.

-

Lead Optimization: The scaffold can be incorporated into larger molecules to fine-tune their properties. The fluorine atom can block metabolic oxidation at that position, while the chlorine can provide key hydrophobic interactions within a binding pocket[1].

-

Synthesis of Complex Molecules: It is a key intermediate for certain classes of compounds, such as quinolone antibiotics, where similar structures are required[9].

Experimental Protocols: A Self-Validating Approach

The following protocols are presented with integrated validation steps to ensure experimental integrity.

Protocol 1: Synthesis via Modified Kolbe-Schmitt Reaction

This protocol describes the carboxylation of 3-chloro-5-fluorophenol.

Methodology:

-

Phenoxide Formation: In a high-pressure reaction vessel, dissolve 3-chloro-5-fluorophenol (1.0 eq) in an aqueous solution of potassium hydroxide (2.0 eq). Stir until a homogenous solution is achieved.

-

Carboxylation: Seal the vessel and introduce carbon dioxide (CO₂) gas to a pressure of 5-7 atm. Heat the mixture to 130-150 °C with vigorous stirring for 6-8 hours.

-

Work-up and Acidification: Cool the reaction vessel to room temperature and carefully vent the excess CO₂. Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is ~1-2. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing with cold deionized water.

-

Validation: Dry the crude product and determine its melting point. A broad or depressed melting range compared to the literature value indicates the presence of impurities. Perform a TLC analysis against the starting material to confirm conversion.

Protocol 2: Purification by Recrystallization

Methodology:

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of a potential recrystallization solvent (e.g., ethanol/water mixture, acetic acid). Heat to dissolve and then allow to cool slowly. An ideal solvent will dissolve the compound when hot but not when cold.

-

Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot chosen solvent system. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Validation: Determine the melting point of the recrystallized product. A sharp melting point consistent with the literature value indicates high purity. Obtain an NMR spectrum to confirm the structure and assess for residual solvent or impurities.

Conclusion

This compound is a synthetically valuable compound whose molecular structure is defined by a complex interplay of electronic effects. Its halogen and hydroxyl substituents create a unique platform for chemical modification, making it an attractive building block for the design of novel pharmaceuticals and advanced materials. The predictive spectroscopic data and robust experimental protocols provided in this guide offer researchers a solid foundation for the synthesis, verification, and innovative application of this versatile chemical scaffold.

References

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magnetic Resonance in Chemistry. Available at: [Link]

-

APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT OpenCourseWare. Available at: [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. (1987). Toxicology. Available at: [Link]

-

Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Available at: [Link]

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Tetrahedron. Available at: [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. Available at: [Link]

-

Supporting Information - 1H and 13C NMR spectra for substituted benzoic acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Reactivity of Phenols. (2023). Chemistry LibreTexts. Available at: [Link]

-

3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for 4-Hydroxybenzoic acid. (n.d.). Human Metabolome Database. Available at: [Link]

-

3-Chloro-4-hydroxybenzoic acid Mass Spectrum. (n.d.). NIST WebBook. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) for 3-Hydroxybenzoic acid. (n.d.). NP-MRD. Available at: [Link]

-

Supplementary Information - NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2007). Journal of Mass Spectrometry. Available at: [Link]

-

Proposed fragmentation patterns and characteristic ions of dihydroxy benzoic acid derivatives. (2022). ResearchGate. Available at: [Link]

-

Reactions of Phenols. (n.d.). Chemistry Steps. Available at: [Link]

-

Phenol reaction. (n.d.). Byju's. Available at: [Link]

-

Halogenation of Phenols. (2024). YouTube. Available at: [Link]

-

3-Chloro-4-hydroxybenzoic acid IR Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

How to Read and Interpret the IR Spectra. (2023). YouTube. Available at: [Link]

-

Benzoic acid, 3-hydroxy- IR Spectrum. (n.d.). NIST WebBook. Available at: [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

- 6. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR [m.chemicalbook.com]

- 7. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Chloro-5-fluoro-4-hydroxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, a halogenated aromatic molecule of significant interest as a potential building block in the pharmaceutical and agrochemical industries. Given the absence of a standardized, published synthesis for this specific substitution pattern, this document leverages established principles of organic chemistry and analogous, field-proven transformations to propose logical and efficient synthetic strategies. We will explore two primary routes, beginning with a detailed retrosynthetic analysis to identify key precursors. Each proposed pathway is accompanied by in-depth mechanistic discussions, step-by-step experimental protocols, and a critical evaluation of the strategic choices made at each stage. This guide is intended for researchers, chemists, and process development professionals seeking a robust framework for the laboratory-scale or large-scale synthesis of this target compound.

Introduction and Strategic Overview

Polysubstituted aromatic compounds, particularly those containing halogens and carboxylic acid moieties, are foundational scaffolds in modern drug discovery and materials science. The specific arrangement of chloro, fluoro, hydroxyl, and carboxyl groups in this compound presents a unique synthetic challenge due to the competing directing effects of these substituents on the benzene ring. The hydroxyl and fluoro groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director, and the carboxyl group is a deactivating meta-director.

Achieving the desired 1,3,4,5-substitution pattern requires a carefully orchestrated sequence of reactions that controls regioselectivity at each step. This guide proposes two distinct, scientifically-grounded pathways:

-

Pathway A: A linear synthesis commencing from a commercially available, highly substituted benzene derivative, where the core ring structure is already established. This route focuses on the sequential functionalization and modification of existing groups to arrive at the final product.

-

Pathway B: A convergent approach starting with a simpler, halogenated phenol, followed by a late-stage carboxylation step. This strategy hinges on controlling the regioselectivity of the carboxylation reaction on a sterically and electronically complex substrate.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for identifying viable starting materials and key transformations. The primary disconnections for this compound involve the introduction of the carboxyl, chloro, and fluoro groups.

Caption: Proposed linear synthesis pathway (A).

Mechanistic & Strategic Discussion

-

Nitration: The initial nitration of 2,4-difluoro-3-chlorobenzoic acid is challenging due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group, which deactivate the ring towards electrophilic aromatic substitution. [1]Therefore, harsh conditions, such as high temperatures and excess fuming nitric acid, are required to drive the reaction. The nitro group is directed to the C5 position, which is the least deactivated position available.

-

Esterification: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions in the subsequent reduction and diazotization steps. This is a standard Fischer esterification reaction catalyzed by a strong acid. [2]3. Reduction: The nitro group is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, typically providing high yields. [1]An alternative, classic method is the use of a metal in acid, such as iron in hydrochloric acid.

-

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5°C). [1]The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the phenol. This is a well-established method for introducing a hydroxyl group onto an aromatic ring. [3]The final steps involve saponification of the ester followed by acidification to yield the target carboxylic acid.

Experimental Protocol: Pathway A

Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid

-

To a stirred solution of concentrated sulfuric acid (100 mL), carefully add 2,4-difluoro-3-chlorobenzoic acid (20.8 g, 0.1 mol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated nitric acid (30 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the mixture to 80°C and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and pour it carefully onto crushed ice (500 g).

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

Step 2: Esterification

-

Suspend the nitrobenzoic acid from Step 1 (25.3 g, approx. 0.1 mol) in ethanol (200 mL).

-

Add concentrated sulfuric acid (5 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitroester from Step 2 (28.1 g, approx. 0.1 mol) in ethanol (250 mL).

-

Add 10% Palladium on Carbon (Pd/C) (1.0 g).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 6-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield ethyl 5-amino-3-chloro-2,4-difluorobenzoate.

Step 4: Diazotization, Hydrolysis, and Saponification

-

Dissolve the aminoester from Step 3 (25.1 g, approx. 0.1 mol) in a mixture of sulfuric acid (20 mL) and water (100 mL), cooling to 0-5°C.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C.

-

Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (150 mL).

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the mixture and add a 20% sodium hydroxide solution until the pH is >12.

-

Reflux for an additional 2 hours to saponify the ester.

-

Cool the solution and acidify with concentrated hydrochloric acid to pH 1-2.

-

Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Proposed Synthesis Pathway B: Late-Stage Carboxylation

This pathway involves the synthesis of a key intermediate, 3-chloro-5-fluorophenol, followed by a regioselective carboxylation. The Kolbe-Schmitt reaction is a classic method for carboxylating phenols. [4]

Caption: Proposed late-stage carboxylation pathway (B).

Mechanistic & Strategic Discussion

-

Intermediate Synthesis: The key intermediate, 3-chloro-5-fluorophenol, can be synthesized from various precursors. A plausible route starts with 3,5-dichlorofluorobenzene, involving a nucleophilic aromatic substitution with ammonia (catalyzed by a copper salt) to form 3-chloro-5-fluoroaniline, followed by diazotization and hydrolysis as described in Pathway A.

-

Kolbe-Schmitt Reaction: This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. [4]The potassium phenoxide is typically used because it favors para-carboxylation over ortho-carboxylation, which is the desired outcome in this case. [4]The reaction is performed under high pressure and elevated temperature. The strong ortho-, para-directing ability of the hydroxyl group and the fluorine atom should direct the carboxylation to the C4 position, which is para to the hydroxyl group and ortho to the fluorine. The chlorine at C3 provides some steric hindrance that may further favor carboxylation at C4 over C2.

Experimental Protocol: Pathway B (Carboxylation Step)

Step 1: Formation of Potassium Phenoxide

-

In a dry reaction vessel, dissolve 3-chloro-5-fluorophenol (14.6 g, 0.1 mol) in methanol (50 mL).

-

Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in methanol (50 mL).

-

Stir for 30 minutes at room temperature.

-

Remove the solvent under reduced pressure to obtain the dry potassium 3-chloro-5-fluorophenoxide salt.

Step 2: Carboxylation

-

Place the dry phenoxide salt into a high-pressure autoclave.

-

Seal the vessel and pressurize with carbon dioxide to 100-120 atm.

-

Heat the autoclave to 150-180°C and maintain for 6-10 hours with stirring.

-

Cool the vessel to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid residue in water (200 mL).

-

Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2 to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Data Summary

The following table summarizes the key transformations and typical conditions for the proposed pathways. Expected yields are estimated based on analogous reactions in the literature. [1][5][6]

| Step No. (Pathway) | Transformation | Key Reagents | Temp. | Expected Yield |

|---|---|---|---|---|

| A1 | Nitration | Conc. HNO₃ / H₂SO₄ | 80°C | 85-95% |

| A2 | Esterification | EtOH, H₂SO₄ (cat.) | Reflux | 85-90% |

| A3 | Reduction | H₂, Pd/C | RT | 90-97% |

| A4 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄; H₂O | 0°C -> Reflux | 70-80% |

| B1 | Phenoxide Formation | KOH | RT | Quantitative |

| B2 | Carboxylation | CO₂ (High Pressure) | 150-180°C | 60-75% |

Conclusion

This guide has detailed two robust and plausible synthetic pathways for this compound.

-

Pathway A offers a highly controlled, linear approach that relies on a sequence of well-understood, high-yielding reactions. Its primary advantage is the predictable regiochemistry afforded by the diazotization/hydrolysis sequence.

-

Pathway B is more convergent but hinges on the success of the regioselective Kolbe-Schmitt carboxylation, which may require significant optimization of pressure and temperature to achieve high selectivity and yield.

The choice between these pathways will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both routes provide a strong foundation for the successful synthesis of this valuable chemical building block.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

Wikipedia. (2023). Halogenation. [Link]

-

Pawar, S. D., et al. (2014). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 7(1), 58-63. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (1978). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

3-Chloro-5-fluoro-4-hydroxybenzoic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the complete solubility profile of this compound, a substituted aromatic carboxylic acid. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document serves as both a theoretical treatise and a practical handbook. It details the fundamental principles governing solubility, provides step-by-step, field-proven experimental protocols for determining key parameters such as intrinsic solubility (S₀), pH-dependent solubility, and pKa, and discusses the role of computational models in modern drug development. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's behavior in various solvent systems.

Introduction: The Imperative of Solubility Profiling

This compound is a halogenated phenolic acid. Its structural motifs—a carboxylic acid and a phenol—are common in pharmacologically active molecules. The precise arrangement of chloro and fluoro substituents modulates the electronic properties, lipophilicity, and acidity of the molecule, making its solubility profile non-trivial and essential to characterize.

In drug discovery and development, a compound's solubility is a cornerstone of its "developability" profile. Poor aqueous solubility is a leading cause of attrition for drug candidates, often resulting in low and erratic oral bioavailability.[1][2][3] A thorough understanding of a compound's solubility across the physiological pH range is mandated by regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) determination, which can support biowaivers and streamline development.[4][5] This guide outlines the authoritative methodologies required to generate this critical dataset.

Physicochemical Fundamentals and Molecular Structure

To understand the solubility of this compound, one must first consider its key structural features and resultant physicochemical properties.

-

Structure: C₇H₄ClFO₃

-

Molecular Weight: 190.55 g/mol [6]

-

Ionizable Groups: The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. This makes its aqueous solubility highly dependent on pH.

The solubility (S) of an ionizable acid is a function of its intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form—and its acid dissociation constant(s) (pKa). The relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of ionized to un-ionized species at a given pH. For a monoprotic acid, the total solubility (S) at a given pH is:

S = S₀ * (1 + 10^(pH - pKa))

Given the two ionizable groups in this compound, its solubility profile will be more complex, showing increased solubility at pH values above each respective pKa. The carboxylic acid pKa is expected to be in the range of 3-4, while the phenolic pKa will be higher, likely in the 8-10 range. Determining these pKa values experimentally is a prerequisite for fully understanding the solubility profile.

Experimental Determination of pKa via Potentiometric Titration

The pKa is a measure of acid strength and is fundamental to predicting a molecule's charge state in solution. Potentiometric titration is the gold-standard method for its precise determination.[7][8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Causality of Experimental Design:

The choice of potentiometric titration is based on its high precision and ability to directly measure the electrochemical potential changes during neutralization.[9] By titrating a solution of the compound, we can identify the equivalence points where the acidic protons are neutralized. The pH at the half-equivalence point provides a direct measure of the pKa.[10] For a molecule with two pKa values, two inflection points will be observed on the titration curve.

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).[10]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent. For aqueous pKa determination, a co-solvent like methanol may be necessary if the initial solubility is low, followed by extrapolation to 0% co-solvent.[8] A final concentration of approximately 1-10 mM is typical.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the measurement of higher pKa values.[8]

-

Titration: Add standardized 0.1 M NaOH titrant in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-volume points between the start and the first equivalence point, and between the first and second equivalence points. Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV vs. V) identify the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is universally recognized as the most reliable technique for determining equilibrium (thermodynamic) solubility.[11] It involves generating a saturated solution in the presence of excess solid drug, ensuring that a true equilibrium is reached.

Causality of Experimental Design:

This method is chosen because it directly measures the saturation point of a compound in a given medium after sufficient time, reflecting the true thermodynamic equilibrium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions.[11][12] For regulatory purposes, such as BCS classification, thermodynamic solubility is required.[5][13] The use of buffers at pH 1.2, 4.5, and 6.8 is stipulated by guidelines to mimic the conditions of the gastrointestinal tract.[4]

Protocol: Aqueous Solubility via Shake-Flask (ICH/WHO Guidelines)

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2 (e.g., 0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[5] Also, test at the pH of lowest predicted solubility based on the determined pKa values.

-

Sample Addition: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is mandatory to confirm saturation.[14]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[4] Agitate for a predetermined period (e.g., 24 to 72 hours). Equilibrium is confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.[14]

-

Phase Separation: After equilibration, allow the vials to stand at the experimental temperature until the excess solid has settled. Alternatively, centrifuge the samples.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not deviated significantly from the initial buffer pH.[4]

Caption: Experimental workflow for the Shake-Flask solubility method.

Solubility in Organic and Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is critical for chemical synthesis, purification, and the development of amorphous solid dispersions or lipid-based formulations. A similar shake-flask protocol can be employed to determine solubility in solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₇H₄ClFO₃ | - |

| Molecular Weight | 190.55 g/mol [6] | Calculated |

| pKa₁ (Carboxylic Acid) | TBD | Potentiometric Titration |

| pKa₂ (Phenol) | TBD | Potentiometric Titration |

| Intrinsic Solubility (S₀) | TBD | Shake-Flask (at pH < pKa₁) |

(TBD: To Be Determined Experimentally)

Table 2: pH-Solubility Profile at 37°C

| pH of Medium | Mean Solubility (µg/mL) ± SD (n=3) | Molar Solubility (M) |

|---|---|---|

| 1.2 | TBD | TBD |

| 4.5 | TBD | TBD |

| 6.8 | TBD | TBD |

| pH of min. solubility | TBD | TBD |

The resulting pH-solubility profile is crucial for predicting the site of dissolution in the GI tract and for classifying the compound according to the BCS.

The Role of Computational Modeling

In parallel with experimental work, computational (in silico) models can provide rapid, early estimations of solubility.[15] Machine learning and quantitative structure-property relationship (QSPR) models can predict solubility based on molecular descriptors.[16][17] While these predictions do not replace experimental data, they are invaluable for prioritizing compounds in early discovery and for guiding experimental design.[18]

Conclusion

Characterizing the solubility profile of this compound is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. This guide provides the necessary framework, from determining fundamental pKa values via potentiometry to establishing the definitive thermodynamic solubility profile using the shake-flask method. The data generated through these protocols are not merely academic; they are foundational to the rational development of this compound into a viable chemical product or therapeutic agent, enabling informed decisions in formulation, process chemistry, and regulatory strategy.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

-

How do you perform the shake flask method to determine solubility? . Quora. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. Available at: [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . Analytical Chemistry. Available at: [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks . Digital Discovery (RSC Publishing). Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . Journal of Cheminformatics, PMC, NIH. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis . Digital Discovery (RSC Publishing). Available at: [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks . arXiv. Available at: [Link]

-

(PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . ResearchGate. Available at: [Link]

-

BCS Guideline for solubility and Dissolution . Slideshare. Available at: [Link]

-

Development of Methods for the Determination of pKa Values . PMC, NIH. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System . World Health Organization (WHO). Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers . European Medicines Agency (EMA). Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. This compound | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. who.int [who.int]

- 14. quora.com [quora.com]

- 15. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 16. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Chloro-5-fluoro-4-hydroxybenzoic acid. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related analogs to build a robust profile of its likely pharmacological and toxicological properties. The primary focus is on its hypothesized role as a selective G-protein coupled receptor 81 (GPR81) agonist, with further exploration into its potential antimicrobial, enzyme inhibitory, and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the biological functions of halogenated hydroxybenzoic acids and providing a framework for future experimental investigation.

Introduction and Physicochemical Properties

This compound is a halogenated derivative of 4-hydroxybenzoic acid. The introduction of chloro and fluoro substituents onto the benzene ring is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates[1].

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₃ | PubChem |

| Molecular Weight | 190.55 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 455-57-2 | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (predicted)[1] | --- |

Potent and Selective GPR81 Agonism: A Primary Hypothesized Activity

The most compelling evidence for the biological activity of this compound comes from its close structural analog, 3-chloro-5-hydroxybenzoic acid, which has been identified as a potent and selective agonist of the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor[2][3].

The Role of GPR81 in Metabolic Regulation

GPR81 is predominantly expressed in adipocytes and is activated by its endogenous ligand, lactate. Activation of GPR81 in adipose tissue leads to the inhibition of lipolysis, the process by which triglycerides are broken down to release free fatty acids into the bloodstream. By reducing the levels of circulating free fatty acids, GPR81 activation presents a potential therapeutic strategy for dyslipidemia[2].

Structure-Activity Relationship of Substituted Benzoic Acids at GPR81

Studies on a series of substituted 3-hydroxybenzoic acids have revealed key structural features for GPR81 agonism. Halogenation at the 5-position significantly increases GPR81 activity compared to the parent compound, 3,5-dihydroxybenzoic acid. The chloro-derivative, 3-chloro-5-hydroxybenzoic acid, was found to have the best potency in this series[2].

| Compound | R-group at C5 | EC₅₀ (μM) for human GPR81 |

| 3,5-dihydroxybenzoic acid | OH | 377 |

| 3-chloro-5-hydroxybenzoic acid | Cl | 16 |

| 3-bromo-5-hydroxybenzoic acid | Br | ~20 |

| 3-iodo-5-hydroxybenzoic acid | I | ~30 |

Data adapted from Dvorak et al., 2012.[2]

Given that fluorine is also a halogen, it is highly probable that this compound will also act as a GPR81 agonist. The strong electron-withdrawing nature of fluorine may further influence its binding affinity and efficacy at the receptor.

Proposed Signaling Pathway

The activation of GPR81 by an agonist like this compound is expected to initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase.

Caption: Proposed GPR81 signaling pathway upon agonist binding.

Potential Antimicrobial Activity

Halogenated phenolic compounds are known to possess antimicrobial properties. The biological activity of these compounds is often related to their ability to disrupt cell membranes and interfere with essential cellular processes.

General Antimicrobial Effects of Halogenated Benzoic Acids

Derivatives of benzoic acid with halogen substituents have demonstrated inhibitory activity against a range of bacteria. For instance, di- and tri-halogenated derivatives have shown potent activity against various bacterial strains[4]. The presence of both chloro and fluoro groups in this compound suggests it may exhibit antimicrobial effects. Fluorinated benzoic acid derivatives, in particular, have been investigated as antibacterial agents[5][6][7].

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds is often attributed to their ability to increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. The lipophilicity of the compound, which is influenced by halogenation, plays a crucial role in its ability to interact with the lipid bilayer of the cell membrane.

Potential for Enzyme Inhibition

The structure of this compound, a substituted benzoic acid, makes it a candidate for enzyme inhibition. Benzoic acid and its derivatives are known to inhibit various enzymes, and the nature and position of substituents on the benzene ring can confer specificity and potency.

For example, hydroxybenzoic acids have been shown to inhibit acetylcholinesterase, a key enzyme in the nervous system[8]. Furthermore, halogenated benzoic acids have been investigated as inhibitors of enzymes such as carboxylesterases and those involved in coenzyme Q biosynthesis[9]. The electron-withdrawing properties of the chloro and fluoro substituents in this compound could enhance its interaction with the active sites of certain enzymes.

Cytotoxicity and Safety Considerations

Halogenated phenolic compounds can exhibit cytotoxicity, and their toxicity is often related to their lipophilicity and reactivity[10]. Studies on halogenated phenols have shown that these compounds can induce mitochondrial dysfunction and oxidative stress[10][11]. The cytotoxicity of halogenated benzenes has been correlated with their octanol/water partition coefficient (logP), indicating that hydrophobicity is a key determinant of their biological activity[12]. Therefore, it is essential to evaluate the cytotoxic potential of this compound in relevant cell-based assays.

Experimental Protocols

The following are generalized protocols for investigating the hypothesized biological activities of this compound.

GPR81 Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonist activity of the compound at the GPR81 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for GPR81 activation assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: Grow bacterial strains in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Enzyme Inhibition Assay

This is a template protocol that can be adapted for a specific enzyme of interest.

-